molecular formula C9H14Cl2N2O2 B1392927 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1251923-50-8

3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride

Cat. No. B1392927
M. Wt: 253.12 g/mol
InChI Key: SHZQGUIRDCBUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride, also known as PACMA-31, is an organic compound. It has a molecular weight of 253.12 g/mol . The IUPAC name for this compound is N-(3-pyridinylmethyl)-beta-alanine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.2ClH/c12-9(13)3-5-11-7-8-2-1-4-10-6-8;;/h1-2,4,6,11H,3,5,7H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Metal Ion Analysis in Environmental and Pharmaceutical Samples

3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride has been utilized as an ion-pairing reagent for the separation and determination of metal ions in pharmaceutical vitamin preparations and various water samples. This method employs indirect UV detection and has shown effectiveness in analyzing ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ (Belin & Gülaçar, 2005).

Synthesis of Derivatives for Material Sciences

Derivatives of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride have been synthesized for applications in material sciences. For example, the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives has led to the creation of cross-linked organosilicon copolymers with potential applications in the extraction and recovery of precious metals like gold, platinum, palladium, and rhodium (Belousova et al., 2001).

Application in Organic Synthesis

The compound has been used in organic synthesis processes. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate demonstrates its utility in the study of reaction temperature and time on esterification and etherification, highlighting its role in organic chemical reactions (Wang Xiu-jian, 2009).

Antimicrobial and Antimycobacterial Activity

Research has explored the antimicrobial and antimycobacterial activity of derivatives of pyridine 3-carboxillic acid, highlighting its potential application in the development of new antimicrobial agents (R.V.Sidhaye et al., 2011).

Luminescence and Multi-Stimuli-Responsive Properties

Studies on pyridyl substituted benzamides connected to naphthalimide have revealed their luminescent properties in solutions and solid states, forming nano-aggregates with enhanced emission. These properties suggest potential applications in materials science, particularly in developing responsive and luminescent materials (Srivastava et al., 2017).

Applications in Inorganic Chemistry

3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride has been used in the formation of complexes with metals like Re(V), demonstrating its utility in inorganic chemistry and potential applications in the development of new metal complexes (Wei et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-(pyridin-3-ylmethylamino)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c12-9(13)3-5-11-7-8-2-1-4-10-6-8;;/h1-2,4,6,11H,3,5,7H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQGUIRDCBUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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